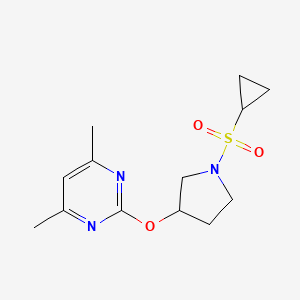

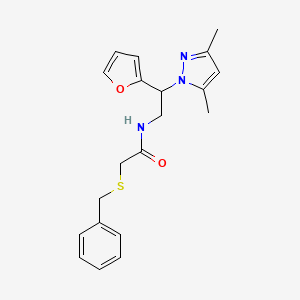

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

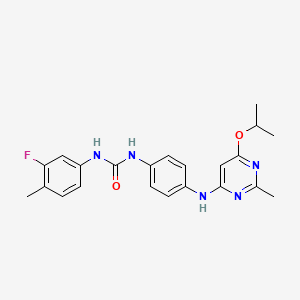

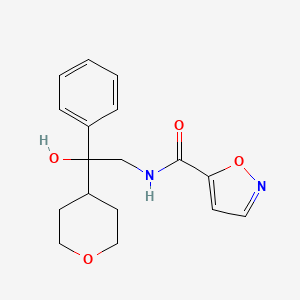

The synthesis of compounds like 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle. This structure is often used by medicinal chemists to obtain compounds for the treatment of human diseases .Applications De Recherche Scientifique

Antitumor Activity

A notable application of pyrrolo[2,3-d]pyrimidines, a category that includes compounds similar to 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine, is in antitumor activity. Specifically, these compounds have shown potential as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, crucial pathways in tumor cell proliferation. They exhibit micromolar to submicromolar antiproliferative potencies against various tumor cell lines, indicating their potential as multitargeted antifolate agents for cancer treatment (Liu et al., 2015).

Synthesis and Chemical Applications

The synthesis of related pyrimidine compounds, such as 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, demonstrates applications in chemical synthesis. These processes involve cyclization, methylation, and oxidation steps, showing the compound's versatility and utility in chemical synthesis (Hongbin, 2011).

Antimicrobial Properties

Research also indicates potential antimicrobial properties in similar pyrimidine derivatives. For example, novel series of pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have shown antimicrobial activities, hinting at possible applications of similar compounds in this domain (Alsaedi et al., 2019).

Methodological Advances in Synthesis

There have been advances in the methodological aspects of synthesizing pyrimidine derivatives, such as the use of microwave-assisted synthesis. This method represents an efficient and rapid approach for creating 2-amino-4-arylpyrimidine derivatives, a process that could be applicable to the synthesis of this compound (Matloobi & Kappe, 2007).

Potential in Insecticidal and Antibacterial Applications

Compounds in the pyrimidine class have been evaluated for insecticidal and antibacterial potential, suggesting possible applications in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).

Propriétés

IUPAC Name |

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-9-7-10(2)15-13(14-9)19-11-5-6-16(8-11)20(17,18)12-3-4-12/h7,11-12H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFIJAJDXGUTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2824815.png)

![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2824833.png)